molecular formula C14H7BrF4N2O B8487200 N-(4-Bromo-2-fluorophenyl)-5-(trifluoromethyl)-1,3-benzoxazol-2-amine CAS No. 791594-53-1

N-(4-Bromo-2-fluorophenyl)-5-(trifluoromethyl)-1,3-benzoxazol-2-amine

Cat. No.: B8487200
CAS No.: 791594-53-1
M. Wt: 375.11 g/mol
InChI Key: PUGMCXMQHUTQOK-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-5-(trifluoromethyl)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C14H7BrF4N2O and its molecular weight is 375.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

791594-53-1

Molecular Formula

C14H7BrF4N2O

Molecular Weight

375.11 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H7BrF4N2O/c15-8-2-3-10(9(16)6-8)20-13-21-11-5-7(14(17,18)19)1-4-12(11)22-13/h1-6H,(H,20,21)

InChI Key

PUGMCXMQHUTQOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4-(trifluoromethyl)phenol (580 mg, 3.25 mmol) and 4-bromo-2-fluoro-1-isothio-cyanatobenzene (750 mg, 3.25 mmol) were stirred in ethyl alcohol at ambient temperature for 18 h. The flask was charged with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) (405 mg, 2.12 mmol), and the mixture was stirred for 2 h before being heated at reflux overnight. The reaction was allowed to cool to rt and was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with 2 N aqueous hydrochloric acid solution and water, dried (Na2SO4), and concentrated in vacuo. The crude material was suspended in ether, sonicated, and the resulting solid was collected by filtration to provide the title compound (214 mg, 18%). LC-MS m/z 375.1 (MH+), retention time 3.70 minutes.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step Two
Yield
18%

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